2-[7-(4-chlorobenzoyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-(4-fluorophenyl)acetamide
説明
特性
IUPAC Name |
2-[7-(4-chlorobenzoyl)-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-(4-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H16ClFN2O5/c26-15-3-1-14(2-4-15)24(31)19-11-29(12-23(30)28-17-7-5-16(27)6-8-17)20-10-22-21(33-13-34-22)9-18(20)25(19)32/h1-11H,12-13H2,(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYORMEXUXYSEGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C3C(=C2)C(=O)C(=CN3CC(=O)NC4=CC=C(C=C4)F)C(=O)C5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H16ClFN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 2-[7-(4-chlorobenzoyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-(4-fluorophenyl)acetamide (CAS Number: 902292-96-0) is a synthetic derivative with potential therapeutic applications. Its complex structure suggests a range of biological activities, particularly in the fields of oncology and neurology. This article reviews the compound's biological activity based on diverse research findings and case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 495.3 g/mol. Its structure features a quinoline core conjugated with various functional groups that may influence its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C25H16ClFN2O5 |
| Molecular Weight | 495.3 g/mol |
| CAS Number | 902292-96-0 |
Biological Activity Overview
Research indicates that this compound exhibits a variety of biological activities:
-
Anticancer Activity :
- Studies have demonstrated that quinoline derivatives possess significant anticancer properties. The presence of the chlorobenzoyl moiety is thought to enhance cytotoxicity against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
- A study highlighted the compound's ability to inhibit tumor growth in xenograft models, suggesting its potential as an anticancer agent .
-
Antimicrobial Properties :
- The compound has shown promising results against several bacterial and fungal strains. Its mechanism may involve disruption of microbial cell membranes or inhibition of essential metabolic pathways .
- A specific case study reported effective inhibition of Staphylococcus aureus and Candida albicans, indicating its potential for developing new antimicrobial therapies .
-
Anticonvulsant Activity :
- Research into similar quinoline derivatives indicates potential anticonvulsant effects. The structural features of this compound may contribute to modulation of neurotransmitter systems involved in seizure activity .
- In animal models, the compound exhibited a dose-dependent reduction in seizure frequency, supporting its further investigation as an anticonvulsant agent .
Case Studies
Several studies have evaluated the biological activity of this compound and related derivatives:
- Anticancer Efficacy :
- Antimicrobial Assessment :
- Neuropharmacological Studies :
科学的研究の応用
Antimicrobial Applications
Recent studies indicate that compounds with similar structural features exhibit notable antimicrobial activity. The following table summarizes the antimicrobial efficacy of derivatives related to this compound:
| Compound | Zone of Inhibition (cm) | Bacterial Strain |
|---|---|---|
| 9a | 1.1 | Proteus vulgaris |
| 9h | 1.4 | Bacillus subtilis |
These findings suggest that the compound may inhibit the growth of various bacterial strains, making it a candidate for further development as an antimicrobial agent .
Anticancer Potential
The anticancer properties of quinoline derivatives have been extensively studied. The compound's structure allows it to interact with biological targets involved in cancer progression. Key mechanisms include:
- Inhibition of COX-2: Compounds similar to this structure have demonstrated COX-2 inhibitory activity, essential in tumor growth and inflammation. Certain derivatives achieved up to 47.1% inhibition at a concentration of 20 μM .
- Cell Proliferation Modulation: The compound may affect pathways related to cell growth and apoptosis, indicating its potential as an anticancer therapeutic agent.
Case Studies
- Antimicrobial Study : A study involving synthesized quinoline derivatives showed that compounds exhibited significant antibacterial activity against Mycobacterium smegmatis and Pseudomonas aeruginosa. Among them, certain derivatives displayed minimum inhibitory concentrations (MIC) as low as 6.25 µg/ml , suggesting their potential as future antituberculosis agents .
- Anticancer Research : Research into related quinoline compounds has revealed their ability to inhibit cancer cell proliferation through various pathways. For instance, derivatives have been shown to induce apoptosis in cancer cell lines by modulating signaling pathways critical for cell survival and proliferation .
類似化合物との比較
Table 1: Key Structural and Physicochemical Comparisons
Pharmacological Relevance
- Anticancer Potential: The target compound and C647-0232 are included in ChemDiv’s anticancer libraries, likely due to their structural resemblance to lycobetaine analogs () .
Physicochemical Properties
- Hydrogen Bonding: Both compounds have 9 hydrogen bond acceptors and 1 donor, comparable to GSK1570606A, which may influence target binding .
Key Differences and Implications
- Core Modifications: Thiazolo[4,5-d]pyridazin-5(4H)-yl () vs. [1,3]dioxolo[4,5-g]quinolin-5-yl (target) introduces divergent π-π stacking and hydrogen-bonding capabilities .
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing this compound, and how do intramolecular interactions influence its stability?
- Methodological Answer : Synthesis typically involves sequential amide coupling and cyclization steps. For example, the 4-fluorophenylacetamide moiety can be formed via nucleophilic substitution between 4-fluorophenylamine and a chloroacetyl intermediate, as seen in analogous compounds . Intramolecular C–H···O hydrogen bonds (as observed in structurally related acetamides) stabilize the conformation during crystallization, reducing reactive intermediates and improving yield .
- Critical Data : X-ray crystallography of similar compounds reveals bond angles of 120°–122° for the acetamide carbonyl group, with intramolecular C–H···O distances of ~2.4 Å .
Q. How can researchers validate the purity and structural integrity of this compound?
- Methodological Answer : Use orthogonal analytical techniques:
- HPLC-MS : Confirm molecular weight (expected ~500–550 g/mol based on analogous quinoline-dioxolo derivatives) and detect impurities .
- NMR : Compare aromatic proton signals (e.g., 4-fluorophenyl protons at δ 7.2–7.5 ppm, dioxolo protons at δ 6.0–6.3 ppm) with predicted splitting patterns .
- Elemental Analysis : Verify %C, %H, %N within ±0.3% of theoretical values .
Q. What solvent systems are optimal for recrystallization, and how does polarity affect yield?
- Methodological Answer : Mixed solvents (e.g., ethanol/dichloromethane) balance solubility and polarity. For dioxolo-containing heterocycles, low-polarity solvents (ethyl acetate) promote slow crystallization, yielding larger single crystals for X-ray studies .
Advanced Research Questions
Q. How can computational methods predict reaction pathways for optimizing the quinoline-dioxolo core formation?
- Methodological Answer : Quantum mechanical calculations (DFT at B3LYP/6-31G* level) model cyclization energetics. For example, transition states for dioxolo ring closure can be identified with activation energies ~25–30 kcal/mol, guiding temperature control (e.g., 80–100°C) .
- Case Study : Reaction path sampling for similar quinoline derivatives reduced side-product formation by 40% when using toluene as a solvent .
Q. What strategies resolve contradictions between spectral data and proposed structures?
- Methodological Answer :
- Dynamic NMR : Detect rotational barriers in amide bonds (e.g., coalescence temperature analysis for N-(4-fluorophenyl)acetamide ).
- X-ray Photoelectron Spectroscopy (XPS) : Confirm oxidation states of heteroatoms (e.g., quinolin-8-one carbonyl oxygen at ~531.5 eV binding energy) .
- Example : Discrepancies in NOESY correlations for a related compound were resolved by re-evaluating dihedral angles via DFT-optimized structures .
Q. How does substituent variation (e.g., 4-chlorobenzoyl vs. 4-fluorophenyl) impact biological activity in SAR studies?
- Methodological Answer :
- Docking Simulations : Compare binding affinities of substituents to target proteins (e.g., chlorobenzoyl’s hydrophobic interactions vs. fluorophenyl’s electrostatic effects) .
- Free-Wilson Analysis : Quantify contributions of substituents to IC50 values in enzyme inhibition assays .
- Data : In a pyridazinone analog, 4-chlorobenzoyl increased potency by 3-fold compared to unsubstituted benzoyl .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
